molecular formula C2HCl4NO B13737555 N,2,2,2-Tetrachloroacetamine CAS No. 35077-10-2

N,2,2,2-Tetrachloroacetamine

Cat. No.: B13737555
CAS No.: 35077-10-2
M. Wt: 196.8 g/mol
InChI Key: WZJSNDBOBAUAQL-UHFFFAOYSA-N
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Description

N,2,2,2-Tetrachloroacetamine is an organic compound with the molecular formula C2H2Cl4NO It is a derivative of acetamide where the hydrogen atoms are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,2,2-Tetrachloroacetamine can be synthesized through the chlorination of acetamide. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The process also includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,2,2,2-Tetrachloroacetamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,2,2,2-Tetrachloroacetamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2,2,2-Tetrachloroacetamine involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high chlorine content, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

35077-10-2

Molecular Formula

C2HCl4NO

Molecular Weight

196.8 g/mol

IUPAC Name

N,2,2,2-tetrachloroacetamide

InChI

InChI=1S/C2HCl4NO/c3-2(4,5)1(8)7-6/h(H,7,8)

InChI Key

WZJSNDBOBAUAQL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)NCl

Origin of Product

United States

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